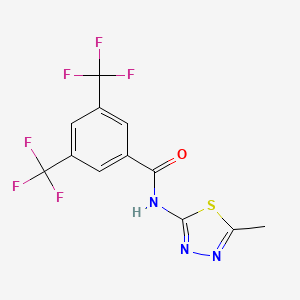![molecular formula C20H29N3O B5203373 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease.
作用机制
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is responsible for the influx of calcium ions into neurons, which can lead to cell death. By blocking the activity of the NMDA receptor, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can prevent the influx of calcium ions and protect neurons from damage.
Biochemical and Physiological Effects:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have a number of biochemical and physiological effects. The drug can increase the levels of acetylcholine in the brain, which is important for cognitive function. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the levels of glutamate in the brain, which can be toxic to neurons. The drug has also been shown to have anti-inflammatory effects, which can reduce the damage caused by inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the drug's activity. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, which provides a wealth of data that can be used to inform experimental design.
One of the limitations of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it can be difficult to obtain in large quantities. The synthesis method is complex and requires specialized equipment, which can make it expensive to produce the drug in large quantities. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine. One area of interest is the drug's potential therapeutic effects in other neurological disorders. Studies have shown that 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function in Parkinson's disease and multiple sclerosis, and there is interest in exploring its potential use in other disorders such as Huntington's disease and amyotrophic lateral sclerosis.
Another area of interest is the development of new formulations of 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine that can improve its efficacy and reduce its side effects. For example, there is interest in developing extended-release formulations of the drug that can provide a more sustained release of the drug over time.
Conclusion:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a drug that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, and its therapeutic effects have been well-established. There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, including exploring its potential therapeutic effects in other neurological disorders and developing new formulations of the drug.
合成方法
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 4-chloro-3-pyridinylmethylmorpholine in the presence of a base. The reaction takes place under reflux conditions and the product is purified by recrystallization.
科学研究应用
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied for its therapeutic potential in Alzheimer's disease. Studies have shown that the drug can improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. In addition to Alzheimer's disease, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
属性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-2-16(20(21-3-1)23-4-6-24-7-5-23)13-22-19-17-9-14-8-15(11-17)12-18(19)10-14/h1-3,14-15,17-19,22H,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFDKAKDYVUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
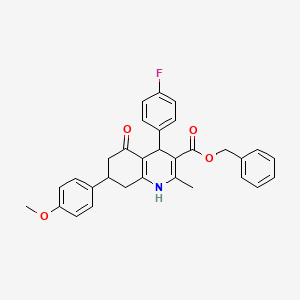
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
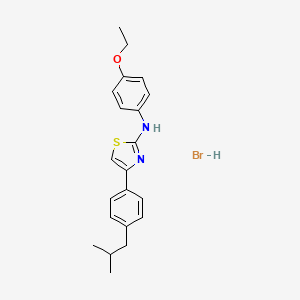
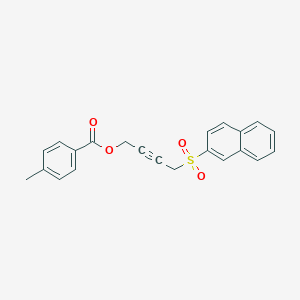
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

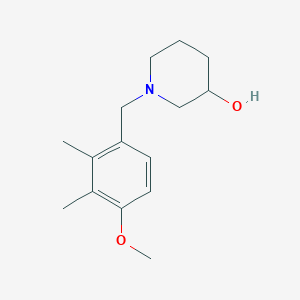
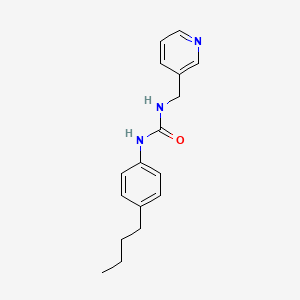
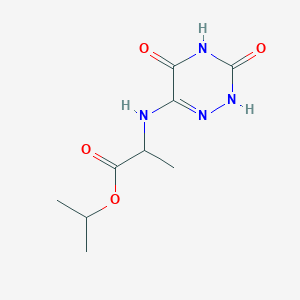

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
